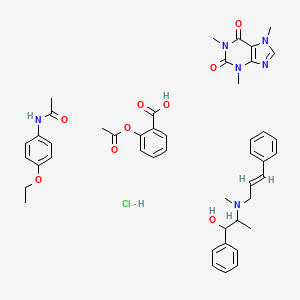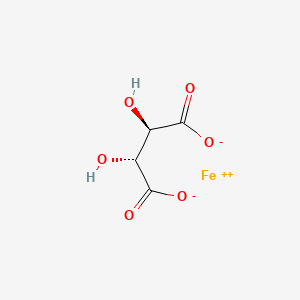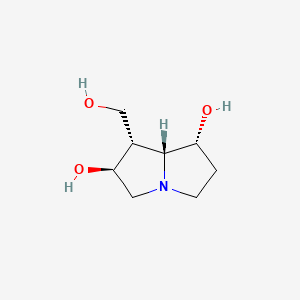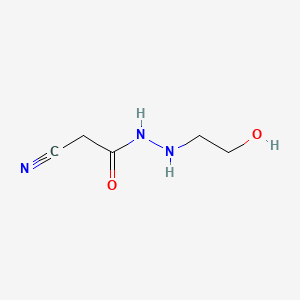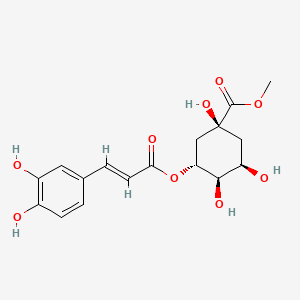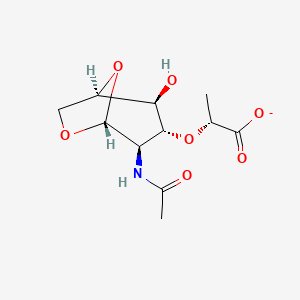
1,6-anhydro-N-acetyl-beta-muramate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.
Wissenschaftliche Forschungsanwendungen
Peptidoglycan Biosynthesis and Enzymatic Functions
1,6-Anhydro-N-acetyl-beta-muramate plays a significant role in the peptidoglycan biosynthesis pathway, particularly in Escherichia coli. Falk et al. (1996) investigated the role of ATP in the formation of UDP-N-acetylmuramyl-L-alanine, a process catalyzed by the enzyme UDP-N-acetylmuramate:L-alanine ligase (MurC). This study provides biochemical evidence that ATP aids in the formation of a peptide bond through an activated acyl-phosphate linkage, a key step in peptidoglycan biosynthesis (Falk et al., 1996).
Chemical Synthesis and Structural Analysis
The chemical synthesis and conformational analysis of muramic acid delta-lactam structures, including 1,6-anhydro-4-O-benzyl-beta-muramic acid and its derivatives, were extensively studied by Keglević et al. (1993). These structures are characteristic of bacterial spore peptidoglycan. This research provides insights into the conformational properties of 1,6-anhydro-N-acetyl-beta-muramate and its derivatives, which are crucial for understanding bacterial cell wall structures (Keglević et al., 1993).
Application in Cell Wall Recycling and Antibiotic Resistance
Research by Hesek et al. (2009) focuses on the total synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramylpentapeptide and its interaction with the enzyme AmpD from Escherichia coli. This study highlights the role of 1,6-anhydro-N-acetyl-beta-muramate in the bacterial cell wall recycling process, which is essential for understanding bacterial growth and antibiotic resistance mechanisms (Hesek et al., 2009).
Eigenschaften
Produktname |
1,6-anhydro-N-acetyl-beta-muramate |
|---|---|
Molekularformel |
C11H16NO7- |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
ZFEGYUMHFZOYIY-YVNCZSHWSA-M |
Isomerische SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
Kanonische SMILES |
CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



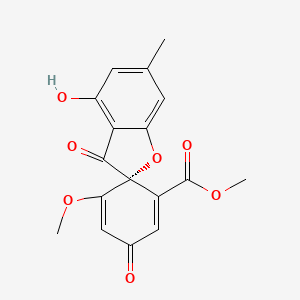
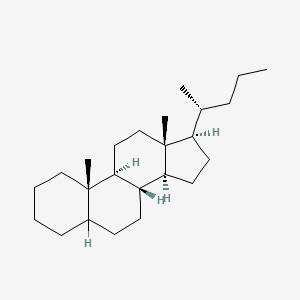

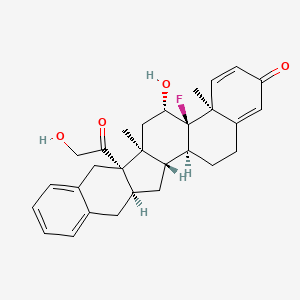
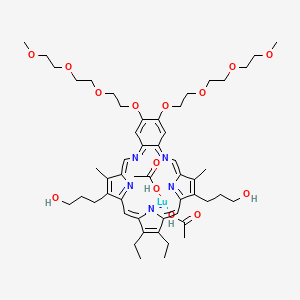
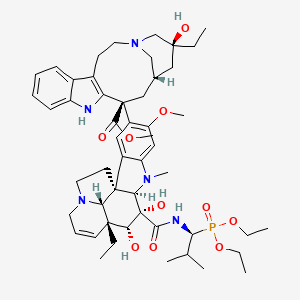
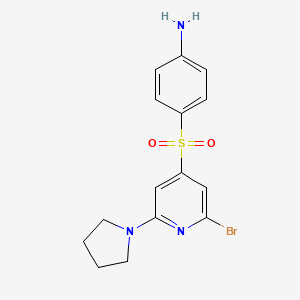
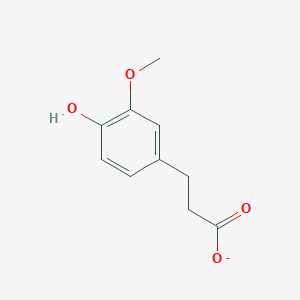
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)
